molecular formula C8H11ClFNO B2872511 (S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride CAS No. 1269773-22-9

(S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride

Cat. No.: B2872511
CAS No.: 1269773-22-9
M. Wt: 191.63
InChI Key: FHUUTFIWBXUNPK-DDWIOCJRSA-N
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Description

(S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a fluorophenyl group, and an ethanol moiety, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate chiral precursor, often derived from natural amino acids.

    Amination: The amino group is introduced via reductive amination, where the precursor is reacted with an amine source in the presence of a reducing agent like sodium cyanoborohydride.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can replace the amino or hydroxyl groups with other functional groups using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, sulfonyl chlorides.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

    Medicine: Investigated for its potential therapeutic effects, including its role in drug development for neurological and psychiatric disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence neurotransmitter pathways, particularly those involving serotonin and dopamine, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

    ®-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride: The enantiomer of the compound, with similar but distinct biological activities.

    2-Amino-2-(2-chlorophenyl)ethanol hydrochloride: A structurally similar compound with a chlorine atom instead of fluorine, leading to different chemical and biological properties.

    2-Amino-2-(2-bromophenyl)ethanol hydrochloride: Another analog with a bromine atom, exhibiting unique reactivity and applications.

Uniqueness: (S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties, enhancing its reactivity and interaction with biological targets.

Properties

IUPAC Name

(2S)-2-amino-2-(2-fluorophenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO.ClH/c9-7-4-2-1-3-6(7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUUTFIWBXUNPK-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CO)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](CO)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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